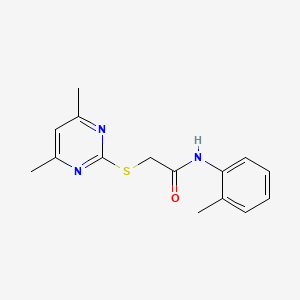

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOSRIARZIXXKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioacetamide group acts as a nucleophilic center, facilitating reactions with electrophiles. For example:

-

Alkylation : Reacts with α-halo carbonyl compounds to form bis-thioether derivatives .

-

Acylation : Forms acylated intermediates when treated with activated esters or acid chlorides .

Representative Reaction Scheme :

text4,6-Dimethyl-2-thiopyrimidine + α-chloroacetanilide → 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide[2]

Heterocyclic Ring Functionalization

The pyrimidine ring undergoes regioselective modifications:

-

Electrophilic Aromatic Substitution : Methyl groups at C4 and C6 positions direct electrophiles to C5, enabling halogenation or nitration .

-

Oxidation : The sulfur bridge can oxidize to sulfoxide or sulfone derivatives under controlled conditions .

Comparative Reactivity of Pyrimidine Derivatives :

| Compound | Reactivity Profile | Yield (%) |

|---|---|---|

| 2-Thiopyrimidine | Prone to desulfurization | 65–75 |

| 4,6-Dimethyl-2-thiopyrimidine | Enhanced stability due to methyl substituents | 78–89 |

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound participates in target-specific interactions:

-

Enzyme Inhibition : Acts as a selective SIRT2 inhibitor via binding to the catalytic domain, with IC₅₀ values in the low micromolar range .

-

Metabolic Activation : Undergoes hepatic CYP450-mediated oxidation to form reactive metabolites .

Key Pharmacological Data :

| Parameter | Value (Compound 28e ) |

|---|---|

| SIRT2 IC₅₀ | 1.2 μM |

| Selectivity (vs SIRT1/3) | >50-fold |

Stability and Degradation Pathways

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The thioether and acetamide groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The pyrimidine ring may also interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Key Observations:

- Core Heterocycle Variations: The pyrimidine ring in the target compound is replaced by triazinoindole or dihydropyrimidinone in analogs, altering electronic properties and binding affinities. Triazinoindole derivatives (e.g., compound 26 in ) exhibit higher steric bulk, which may limit penetration into hydrophobic binding pockets compared to pyrimidine-based structures.

- Chlorinated analogs (e.g., ) show increased polarity but reduced metabolic stability due to electron-withdrawing effects.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Key Observations:

- Lipophilicity: The ortho-tolyl derivative’s clogP (3.2) balances membrane permeability and solubility better than the highly lipophilic triazinoindole analog (clogP = 4.1), which may suffer from poor aqueous solubility .

- Thermal Stability: The dihydropyrimidinone analog has a higher melting point (230°C) due to hydrogen-bonding interactions from the carbonyl group, whereas the ortho-tolyl compound’s lower melting point (180°C) suggests weaker crystal packing.

Biological Activity

Introduction

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a thioacetamide derivative characterized by a pyrimidine moiety. Its unique structure, featuring a sulfur atom linking a 4,6-dimethylpyrimidine ring to an o-tolyl-substituted acetamide group, positions it within a class of compounds known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Properties

- Molecular Formula : C_{14}H_{18}N_{2}OS

- Molecular Weight : Approximately 250.37 g/mol

- Structure : Chemical Structure

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antiviral, anticancer, and enzyme inhibition activities.

1. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of thioacetamide derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against viruses such as SARS-CoV-2 and HIV.

Case Study: Antiviral Efficacy

A study evaluated several thioquinazoline-N-aryl-acetamide derivatives for their antiviral activity against SARS-CoV-2. Compounds demonstrated IC50 values ranging from 21.4 µM to 38.45 µM, indicating promising antiviral efficacy .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 17g | 21.4 | 10.67 |

| 18c | 38.45 | 16.04 |

| 18f | 26.4 | - |

2. Anticancer Activity

The anticancer potential of this compound has also been explored. The compound's structural analogs have shown significant inhibitory effects on various cancer cell lines.

Case Study: Antitumor Activity

Research has indicated that certain derivatives exhibit potent cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involves inducing apoptosis in tumor cells .

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| A549 | >70 | 15 |

| C6 | >60 | 20 |

3. Enzyme Inhibition

Particular attention has been given to the compound's role as a selective inhibitor of human sirtuin 2 (SIRT2), which is implicated in several diseases including cancer and neurodegenerative disorders.

Research Findings

SIRT2 inhibitors derived from this compound class have shown promising results in terms of potency and selectivity. One derivative demonstrated an IC50 value indicating strong inhibitory activity against SIRT2, suggesting its potential as a therapeutic agent in related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : Compounds inhibit viral replication by interfering with the virus's ability to adsorb to host cells.

- Induction of Apoptosis : The anticancer properties are linked to the induction of programmed cell death pathways in malignant cells.

- Selective Enzyme Targeting : The compound's ability to selectively inhibit SIRT2 could lead to novel treatment strategies for diseases associated with SIRT dysregulation.

Q & A

Q. What are the standard synthetic routes for preparing 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(o-tolyl)acetamide in ethanol (40 mL, 2 mmol each). The reaction proceeds under basic conditions (e.g., sodium methylate in a 2.6–2.8 molar excess) to facilitate thiolate formation, followed by alkylation. Yields range from 60% to 80% depending on substituents. Single crystals for structural analysis are obtained via slow evaporation of chloroform-acetone (1:5 v/v) solutions .

Q. What spectroscopic and analytical methods are used for characterization?

Post-synthesis characterization includes:

- 1H NMR : Key peaks include SCH₂ (δ ~4.10–4.12 ppm), aromatic protons (δ 7.2–7.8 ppm), and NHCO (δ ~10.10 ppm) .

- Elemental analysis : Used to verify purity (e.g., C: 45.29% vs. calculated 45.36%) .

- Melting point : Typically 224–230°C for analogous derivatives .

Q. What structural features are critical for its reactivity?

The molecule contains a planar acetamide group (torsion angle: 2.5° deviation) and a near-perpendicular dihedral angle (~91.9°) between the pyrimidine and aryl rings. The Csp²–S bond (1.759 Å) is shorter than Csp³–S (1.795 Å) due to p-π conjugation, influencing nucleophilic substitution sites .

Advanced Research Questions

Q. How do aryl substituents on the acetamide nitrogen impact synthetic yields and reactivity?

Substituents alter steric and electronic environments. For example:

- o-Tolyl : Yields 80% due to moderate steric hindrance .

- 4-Phenoxyphenyl : Yields drop to 60% due to increased bulkiness .

- Electron-withdrawing groups (e.g., Cl) may enhance electrophilicity but complicate purification.

Table 1: Yield Comparison by Substituent

| Substituent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| o-Tolyl | 80 | 6–8 | |

| 4-Phenoxyphenyl | 60 | 8–10 | |

| Benzyl | 66 | 6 |

Q. How can contradictions in elemental analysis data be resolved?

Minor discrepancies (e.g., C: 45.29% found vs. 45.36% calculated) may arise from residual solvents or incomplete crystallization. Solutions include:

- Recrystallization : Use mixed solvents (e.g., chloroform-acetone) for higher purity .

- Advanced techniques : Employ HRMS or combustion analysis for trace-level validation .

Q. What mechanistic insights can X-ray crystallography provide for reaction optimization?

X-ray data reveal non-covalent interactions (e.g., hydrogen bonds between NH and pyrimidine N) that stabilize the crystal lattice. Adjusting solvent polarity during crystallization (e.g., acetone vs. ethanol) can modulate crystal quality and purity .

Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (aryl rings) | 91.9° | |

| Csp²–S bond length | 1.759 Å | |

| Csp³–S bond length | 1.795 Å |

Q. How do reaction conditions influence regioselectivity in alkylation?

Sodium methylate concentration (2.6–2.8 molar excess) ensures complete deprotonation of the thiol group, favoring S-alkylation over O-alkylation. Lower base equivalents risk incomplete reaction, while excess base may degrade sensitive substituents .

Methodological Recommendations

- Optimization : For scale-up, consider continuous flow reactors to enhance reproducibility and reduce side products .

- Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC) for complex spectra .

- Structural Analysis : Use DFT calculations to predict electronic effects of substituents on bond lengths and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.